Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives It is characterized by the presence of a cyclopentane ring substituted with a methyl ester group and a 3,5-dichlorobenzoyl group
Properties
Molecular Formula |
C14H14Cl2O3 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H14Cl2O3/c1-19-13(18)14(4-2-3-5-14)12(17)9-6-10(15)8-11(16)7-9/h6-8H,2-5H2,1H3 |
InChI Key |
KHIPNDICBGJONR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The resulting methyl cyclopentanecarboxylate is then subjected to a Friedel-Crafts acylation reaction with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclopentanecarboxylate
- Methyl 1-cyclopentene-1-carboxylate
- Methylcyclopentane
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzoyl group, which imparts distinct chemical and biological properties compared to other cyclopentane derivatives.
Biological Activity
Methyl 1-(3,5-dichlorobenzoyl)cyclopentane-1-carboxylate (CAS No. 2763780-49-8) is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopentanone in the presence of a base, followed by esterification with methanol. Common solvents used in this process include dichloromethane or toluene, with catalysts such as pyridine or triethylamine facilitating the reaction.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ester group to an alcohol.
- Substitution : Halogen atoms in the benzoyl group can be replaced through nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with cellular signaling pathways. For example, preliminary studies suggest that this compound may inhibit specific enzymes or receptors critical for microbial growth .
Anticancer Activity
In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Studies have shown that it may inhibit the proliferation of certain cancer cell lines. The exact mechanism remains under investigation but may involve the modulation of pathways related to cell growth and apoptosis .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
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